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molecular formula C10H8FN3O2 B8804386 1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

1-(2-fluoro-4-nitrophenyl)-4-methyl-1H-imidazole

Cat. No. B8804386
M. Wt: 221.19 g/mol
InChI Key: SQFOHXFPQHTJRN-UHFFFAOYSA-N
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Patent
US07923450B2

Procedure details

3,4-Difluoronitrobenzene (7.97 g, 50 mmol), 2-methylimidazole (4.51 g, 55 mmol) and N,N-diisopropylethylamine (16.16 g, 125 mmol) were dissolved in acetonitrile (80 mL) and the reaction was heated to reflux for 24 hours under an atmosphere of nitrogen. The solvent was evaporated under reduced pressure and the residue was crystallized from a mixture of ethyl acetate and heptane to yield the title compound (4.66 g, 42%) as a pale-yellow solid. MS ISP (m/e): 222.1 (100) [(M+H)+]. 1H NMR (DMSO-D6, 300 MHz): δ (ppm)=8.42 (d, 1H), 8.21 (d, 1H), 8.11 (s, 1H), 7.95 (t, 1H), 7.43 (s, 1H), 2.19 (s, 3H).
Quantity
7.97 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.C[C:13]1[NH:14][CH:15]=[CH:16][N:17]=1.[CH:18](N(CC)C(C)C)(C)C>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:17]1[CH:16]=[C:15]([CH3:18])[N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
7.97 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
4.51 g
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
16.16 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hours under an atmosphere of nitrogen
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from a mixture of ethyl acetate and heptane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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